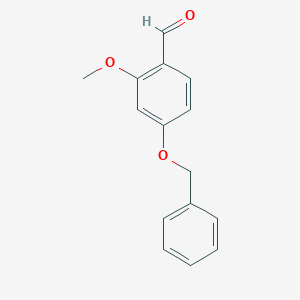

4-Benzyloxy-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIOUBXRIFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401643 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-14-5 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxy-2-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique trifunctional structure, comprising an aldehyde, a methoxy group, and a protective benzyl ether, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and handling, with a focus on its applications in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical transformations, a feature highly valued in the synthesis of natural products and pharmaceutical agents.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature. Its core identifiers and physical properties are essential for its correct identification and use in experimental setups.

| Property | Value | Source |

| CAS Number | 58026-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Appearance | Beige Powder / Solid | [3] |

| Melting Point | 60 - 64 °C | [3] |

| IUPAC Name | 4-(Benzyloxy)-2-methoxybenzaldehyde | [1] |

| Synonyms | 2-Methoxy-4-(phenylmethoxy)benzaldehyde, 4-Benzyloxy-o-anisaldehyde | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C_ald [label="C", pos="-2.1,-1.2!"]; H_ald [label="H", pos="-2.8,-0.6!"]; O_ald [label="O", pos="-2.8,-1.8!"]; O_methoxy [label="O", pos="-0.7,1.2!"]; C_methoxy [label="CH₃", pos="-2.1,1.2!"]; O_benzyl [label="O", pos="2.1,-3.6!"]; C_benzyl [label="CH₂", pos="3.5,-3.6!"]; C_phenyl1 [label="C", pos="4.5,-4.6!"]; C_phenyl2 [label="C", pos="5.9,-4.6!"]; C_phenyl3 [label="C", pos="6.6,-5.8!"]; C_phenyl4 [label="C", pos="5.9,-7.0!"]; C_phenyl5 [label="C", pos="4.5,-7.0!"]; C_phenyl6 [label="C", pos="3.8,-5.8!"];

// Define edges for bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C1 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- O_benzyl; O_benzyl -- C_benzyl; C_benzyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Add aromatic circles (approximated with nodes) aromatic_ring1 [shape=circle, label="", style=dotted, pos="0.7,-1.2!", width=2.0, height=2.0, color="#5F6368"]; aromatic_ring2 [shape=circle, label="", style=dotted, pos="5.2,-5.8!", width=2.5, height=2.5, color="#5F6368"]; } caption: "Figure 1: 2D Structure of this compound"

Spectroscopic Profile: An Analytical Deep Dive

Accurate characterization of this compound is paramount for its use in research and development. The following spectroscopic data serve as a definitive fingerprint for the compound's identity and purity.

| Technique | Expected Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals between δ 6.5-7.9 ppm. The protons on the benzaldehyde ring will be distinct from the five protons on the benzyl group ring. Benzylic Protons (OCH₂Ph): A characteristic singlet around δ 5.1 ppm. Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 100-165 ppm. Benzylic Carbon (OCH₂): A signal around δ 70 ppm. Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹. C-O Stretch (Ethers): Strong bands in the region of 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether). Aromatic C=C Stretch: Medium to weak bands from 1450-1600 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 242.27. Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺, and a peak at m/z = 151 resulting from the loss of the benzyl group. |

Note: NMR chemical shifts are referenced to TMS in CDCl₃ and can vary slightly based on solvent and concentration.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the benzylation of 4-hydroxy-2-methoxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis.

Causality in Experimental Design

The choice of a weak base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide, but not so strong as to cause side reactions with the aldehyde. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K⁺) and promoting the Sₙ2 reaction without interfering with the nucleophile.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).

-

Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Reactivity and Application in Drug Development

The utility of this compound in drug development stems from its predictable reactivity and its role as a precursor to more complex scaffolds.

-

The Aldehyde Handle: The aldehyde group is a versatile functional group for building molecular complexity. It readily undergoes reactions such as Wittig olefination to form alkenes, reductive amination to form substituted amines, and additions with organometallic reagents to create secondary alcohols. These transformations are fundamental in pharmaceutical synthesis.

-

Orthogonal Protecting Groups: The methoxy and benzyloxy groups serve as ether protecting groups for the phenolic hydroxyls. The benzyl ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), leaving the more robust methoxy group and other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.

-

Scaffold for Biologically Active Molecules: Isomers and analogues of this compound are key intermediates in the synthesis of compounds with significant biological activity. For example, 4-benzyloxy-3-methoxybenzaldehyde is a precursor for neurotrophic agents and compounds with potential anticancer activity.[4] The 4-benzyloxy-2-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to develop new therapeutic agents targeting a range of biological targets.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[6][7] |

| H335 | May cause respiratory irritation.[7] |

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis, and its functional groups offer a rich platform for subsequent chemical modifications. For researchers in organic synthesis and drug development, this compound represents a strategic building block for creating novel molecules with therapeutic potential. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | FB18460 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to 4-Benzyloxy-2-methoxybenzaldehyde

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, CAS number 58026-14-5, a key aromatic aldehyde intermediate in organic synthesis. With its unique substitution pattern, this compound serves as a valuable building block for a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines robust analytical methods for quality control, and discusses its significant applications. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for scientists and researchers.

Introduction & Significance

This compound is a polysubstituted aromatic aldehyde distinguished by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This specific arrangement of functional groups offers a powerful combination of steric and electronic properties that synthetic chemists can leverage.

-

The Aldehyde Group: A versatile functional handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and the formation of Schiff bases.

-

The Methoxy Group: An electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. Its steric bulk also directs incoming reagents.

-

The Benzyl Ether: A common and robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This trifecta of functionality makes this compound a sought-after precursor in the synthesis of natural products, pharmaceutical ingredients, and other high-value fine chemicals. Its structural motif is found in various bioactive molecules, underscoring its importance in drug development pipelines.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58026-14-5 | |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | Solid, often beige or off-white powder | |

| Melting Point | 93-100 °C | |

| Boiling Point | 180 °C at 2 mmHg | |

| SMILES | COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1 |

Spectroscopic Data Interpretation

The identity and purity of the compound are unequivocally confirmed through spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃), one would expect to see distinct signals corresponding to the aldehyde proton (~9.8-10.5 ppm), the aromatic protons of both rings (dis-tributed between ~6.5-7.5 ppm), the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~189-192 ppm). Aromatic carbons will appear in the ~100-165 ppm range, with the benzylic carbon around 70 ppm and the methoxy carbon around 55 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1670-1700 cm⁻¹, C-O ether stretches around 1020-1250 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (242.27) should be observable. Common fragmentation patterns may include the loss of the benzyl group or the aldehyde function.

Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde.

Detailed Synthesis Protocol: Williamson Etherification

This protocol describes the benzylation of 4-hydroxy-2-methoxybenzaldehyde. The causality behind this choice is its high efficiency and the use of readily available, cost-effective reagents.

Materials:

-

4-Hydroxy-2-methoxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).

-

Solvent & Base: Add a suitable solvent like acetone or DMF and anhydrous potassium carbonate (1.5-2.0 eq). The carbonate acts as the base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide. Acetone is often preferred for easier workup.

-

Alkylation: Add benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification: Recrystallization

For achieving high purity, recrystallization is the preferred method over column chromatography for its scalability and efficiency.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum. The expected product is a solid with a melting point in the range of 93-100 °C.

Key Applications in Synthesis and Drug Discovery

This compound is more than an intermediate; it is an enabling reagent for accessing complex molecular architectures.

As a Precursor to Bioactive Scaffolds

This aldehyde is a common starting point for synthesizing compounds with potential therapeutic applications. For instance, related benzaldehyde structures are used in the development of novel anticancer and antimicrobial agents. The specific substitution pattern can be crucial for molecular recognition and binding to biological targets.

Role in Natural Product Synthesis

The structure is integral to the synthesis of various natural products and their analogs. The benzyloxy group can be strategically removed late in a synthetic sequence to reveal a free hydroxyl group, which is a common feature in many natural products and can be critical for biological activity.

Analytical & Quality Control Workflow

A self-validating system ensures that the material produced meets the standards required for subsequent research. The workflow below integrates synthesis with rigorous quality control.

Caption: A validated workflow from synthesis to a qualified final product.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized compound with high accuracy.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a sample solution of the compound in the mobile phase (~1 mg/mL).

-

Inject 10 µL into the HPLC system.

-

Record the chromatogram for 10-15 minutes.

-

Calculate the purity by dividing the peak area of the main product by the total area of all peaks.

-

Safety, Handling, and Storage

As a senior scientist, ensuring lab safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for advanced organic synthesis. Its structural features provide a reliable platform for constructing complex molecules relevant to pharmacology and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. Future research will likely continue to exploit this versatile building block in the discovery of novel therapeutics and functional materials, making proficiency in its use a valuable asset for any research and development scientist.

References

-

Chemical-Suppliers.com. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5. Available from: [Link]

-

LookChem. This compound | 58026-14-5. Available from: [Link]

- BenchChem. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Available from: [https://www.benchchem.com/synthesis/4-(benzyloxy)-2-hydroxybenzaldehyde](

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Structure, Synthesis, and Application of 4-Benzyloxy-2-methoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, characterized by a strategically positioned aldehyde, a methoxy group, and a bulky benzyloxy protecting group, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, detailed structural elucidation through modern spectroscopic techniques, and its potential as a precursor for more complex molecular architectures. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this molecule's distinct properties in their work.

The core utility of this compound stems from the orthogonal nature of its functional groups. The aldehyde serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The methoxy group electronically influences the aromatic ring, while the benzyloxy group acts as a robust, yet cleavable, protecting group for the C4-phenolic oxygen. This arrangement makes it an ideal intermediate for multi-step syntheses where precise control over reactivity is paramount.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a crystalline solid at room temperature, with characteristics that are critical for its handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 58026-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 180 °C at 2 mmHg | [1] |

| SMILES | COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1 | [1] |

| InChIKey | HZLNIOUBXRIFML-UHFFFAOYSA-N | [3] |

Strategic Synthesis: The Williamson Etherification Approach

The construction of the 4-benzyloxy ether linkage is most reliably achieved via the Williamson ether synthesis, a classic and robust Sɴ2 reaction.[4][5][6] The causality behind this strategic choice lies in its efficiency and the commercial availability of suitable precursors. The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. For this compound, the most logical precursor is 4-hydroxy-2-methoxybenzaldehyde, which is selectively benzylated.

Expert Insight: The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is critical.[4][5][7] K₂CO₃ is sufficiently basic to deprotonate the phenolic hydroxyl group without promoting side reactions involving the sensitive aldehyde functionality. DMF is an ideal solvent as it effectively solvates the potassium cation, leaving the phenoxide nucleophile "bare" and highly reactive, thereby accelerating the Sɴ2 substitution rate.[5][8] Benzyl bromide is an excellent electrophile for this reaction because it is a primary halide that readily undergoes Sɴ2 displacement and is not prone to elimination reactions.[6][9]

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for Williamson ether synthesis.[4][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (10.0 g, 65.7 mmol), potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.), and 100 mL of anhydrous acetone.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add benzyl bromide (12.4 g, 72.3 mmol, 1.1 equiv.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with water (2 x 75 mL) followed by brine (1 x 75 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol/water to afford this compound as a beige crystalline solid.[10]

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the structure of a synthesized molecule is a cornerstone of chemical research. The following section details the expected spectroscopic data for this compound, providing a self-validating system for its identification. The interpretation is grounded in established principles of spectroscopic analysis for substituted aromatic compounds.[11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The electronic nature of the aldehyde, methoxy, and benzyloxy substituents creates a distinct and predictable pattern.[11]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Expert Insights |

| Aldehyde (-CHO) | 10.4 - 10.5 | Singlet (s) | The aldehydic proton is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. |

| Aromatic (H6) | 7.7 - 7.8 | Doublet (d) | This proton is ortho to the electron-withdrawing aldehyde group, causing a strong downfield shift. It will be coupled to H5. |

| Benzyl Phenyl (Ar-H) | 7.3 - 7.5 | Multiplet (m) | The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in this region. |

| Aromatic (H5) | 6.6 - 6.7 | Doublet of doublets (dd) | This proton is meta to the aldehyde and ortho to the benzyloxy group. It will be coupled to both H6 and H3. |

| Aromatic (H3) | 6.5 - 6.6 | Doublet (d) | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift (shielding). It will show a small coupling to H5. |

| Benzylic (-OCH₂Ph) | 5.1 - 5.2 | Singlet (s) | These two protons are adjacent to an oxygen atom and an aromatic ring, placing them in this characteristic region. They appear as a singlet as there are no adjacent protons. |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | The three equivalent protons of the methoxy group are deshielded by the adjacent oxygen and appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| Aldehyde (C=O) | 189 - 192 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Aromatic (C2, C4) | 163 - 166 | These carbons are directly attached to oxygen (C-OR) and are strongly deshielded, appearing furthest downfield in the aromatic region. |

| Benzyl Phenyl (ipso-C) | 135 - 137 | The quaternary carbon of the benzyl ring to which the methylene group is attached. |

| Aromatic/Benzyl Phenyl | 127 - 132 | A cluster of signals corresponding to the remaining CH carbons of both aromatic rings. |

| Aromatic (C1) | 118 - 120 | The quaternary carbon bearing the aldehyde group. |

| Aromatic (C3, C5) | 100 - 110 | These carbons are shielded by the electron-donating effects of the adjacent oxygen substituents. |

| Benzylic (-OCH₂) | 70 - 72 | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| Methoxy (-OCH₃) | 55 - 57 | A characteristic shift for a methoxy carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aldehyde C-H | 2820-2850 & 2720-2750 | C-H Stretch (often shows a characteristic doublet due to Fermi resonance[13]) |

| Aldehyde C=O | 1670-1690 | C=O Stretch (Conjugated) |

| Aromatic C=C | 1580-1610 | C=C Stretch |

| Aryl Ether C-O | 1250-1270 & 1020-1040 | Asymmetric & Symmetric C-O-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): A peak is expected at m/z = 242, corresponding to the molecular weight of the compound.[3]

-

Key Fragmentation: The most characteristic fragmentation is the cleavage of the benzylic C-O bond. This would result in a highly stable benzyl cation, producing a very intense peak (often the base peak) at m/z = 91 . The corresponding radical cation fragment would be at m/z = 151.

Reactivity and Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a potent intermediate for the synthesis of bioactive molecules. Its value lies in the aldehyde group, which acts as a linchpin for building molecular complexity.

-

Precursor to Heterocycles: The aldehyde can undergo condensation reactions with various dinucleophiles to form a wide range of heterocyclic scaffolds, which are privileged structures in medicinal chemistry. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. This is analogous to the utility of isovanillin, a related compound, in forming thiazoles and isoxazoles.[14]

-

Scaffold for Natural Product Synthesis: The substituted benzaldehyde motif is common in natural products with interesting biological activities. This compound can serve as a key starting material for the total synthesis or analog development of such molecules.

-

Controlled Deprotection: The benzyl ether can be selectively cleaved under hydrogenolysis conditions (H₂, Pd/C), unmasking a phenolic hydroxyl group. This allows for late-stage modification of the molecule, a highly desirable feature in drug development programs where structure-activity relationships (SAR) are being explored.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. While comprehensive toxicological data for this specific compound is limited, data from structurally similar benzaldehydes provides guidance.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood.[4] Wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Hazards: May cause skin, eye, and respiratory irritation.[15][17] Avoid breathing dust.[18]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[16]

-

First Aid: In case of contact, flush eyes with copious amounts of water for at least 15 minutes.[19] Wash skin with soap and water. If inhaled, move to fresh air.[18][19] Seek medical attention if irritation persists.

Conclusion

This compound is a well-defined chemical entity whose structure has been systematically confirmed through a confluence of synthetic logic and spectroscopic analysis. The strategic placement of its functional groups—a reactive aldehyde, a modifying methoxy group, and a cleavable benzyloxy protector—renders it a highly valuable and versatile intermediate for the synthesis of complex organic molecules. This guide has provided the essential technical framework for its synthesis, characterization, and application, empowering researchers to confidently incorporate this building block into their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (n.d.). Benchchem.

- 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5. (n.d.). Chemical-Suppliers.

- Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. (n.d.). Benchchem.

- Application Notes and Protocols: Isovanillin as a Versatile Precursor for the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.

- 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235. (n.d.). PubChem, National Institutes of Health.

- Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC, National Institutes of Health.

- Williamson Ether Synthesis. (2025). J&K Scientific LLC.

- Concurrent synthesis of vanillin and isovanillin. (2025). ResearchGate.

- Technical Support Center: Isovanillin Synthesis. (n.d.). Benchchem.

- 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527. (n.d.). PubChem, National Institutes of Health.

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences.

- 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet. (2025). ChemicalBook.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. (n.d.). Benchchem.

- Synthesis of New Vanillin Derivatives from Natural Eugenol. (n.d.). AIP Publishing.

- Safety Data Sheet. (n.d.). Bio-Rad.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). National Institutes of Health.

- 4-(Benzyloxy)-2-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 4-Benzyloxy-3-methoxybenzaldehyde | C15H14O3 | CID 75506. (n.d.). PubChem, National Institutes of Health.

- SAFETY DATA SHEET. (2021). Fisher Scientific.

- SAFETY DATA SHEET. (2015). Amazon Web Services.

- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.

Sources

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. bio.vu.nl [bio.vu.nl]

- 16. fishersci.com [fishersci.com]

- 17. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

4-Benzyloxy-2-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Authored by: The Gemini Senior Application Scientist Group

Publication Date: January 3, 2026

This compound is a key aromatic aldehyde intermediate, valued in organic synthesis for its unique trifunctional scaffold. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the versatile benzyl protecting group makes it a strategic precursor for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, detailed methods for its analytical characterization, and an exploration of its applications as a building block for high-value compounds. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical Properties and Structural Analysis

This compound is a crystalline solid at room temperature. The core of its utility lies in its molecular structure: a benzene ring substituted with three key functional groups. The aldehyde group at position 1 is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and reductive aminations. The methoxy group at position 2 exerts a significant electronic and steric influence on the reactivity of the adjacent aldehyde and the aromatic ring. Finally, the benzyloxy group at position 4 serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under reductive conditions without affecting other functionalities, a critical feature in multi-step synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference by researchers.

| Property | Value | Source(s) |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| CAS Number | 58026-14-5 | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 180 °C @ 2 mmHg | [1] |

| IUPAC Name | 2-methoxy-4-(phenylmethoxy)benzaldehyde | [1] |

| SMILES | COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1 | [1] |

Applications in Drug Discovery and Fine Chemical Synthesis

The structural arrangement of this compound makes it an exceptionally valuable precursor in the synthesis of complex organic molecules. Its derivatives are actively investigated for various therapeutic applications, leveraging the core benzaldehyde scaffold which is present in many bioactive natural products and synthetic drugs.

Intermediate for Bioactive Scaffolds

The aldehyde functionality is a prime starting point for constructing larger molecules. For instance, it can readily undergo Claisen-Schmidt (aldol) condensation reactions with various ketones to form chalcones.[3] Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The benzyloxy group in the starting material allows for the late-stage deprotection to reveal a free phenol, which is often crucial for biological activity or for further synthetic manipulation.

While direct studies on this compound are specific, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise. For example, related structures have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells, highlighting a potential research trajectory for derivatives of this compound.[4]

Role of the Methoxy and Benzyloxy Groups

The methoxy group at the ortho position to the aldehyde sterically hinders and electronically influences the aldehyde's reactivity, which can be exploited for regioselective reactions. The benzyloxy group is not merely a placeholder; it imparts increased lipophilicity to intermediates, which can be advantageous for solubility in organic solvents during synthesis and purification. Its widespread use stems from its stability to a wide range of reagents and conditions, coupled with its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which are mild conditions that typically do not disturb other functional groups. The synthesis of neurotrophic compounds and other complex natural product analogs has utilized similar O-benzylated vanillin derivatives, underscoring the importance of this structural motif.[5][6]

Recommended Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of this compound.

Synthesis via Williamson Etherification

The most direct and reliable method for preparing this compound is through the Williamson etherification of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed in situ, acts as a nucleophile.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is crucial for deprotonating the phenolic hydroxyl to form the potassium phenoxide salt.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

Reaction: Heat the mixture to reflux (approximately 60-80°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Workup: After cooling to room temperature, filter off the potassium salts and wash the solid residue with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The final product can be purified by recrystallization from a solvent system like ethanol/water to yield a crystalline solid.[7][8]

Caption: Williamson ether synthesis workflow.

Analytical Characterization Workflow

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃). Expect to see characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings (6.5-7.5 ppm), the benzylic methylene protons (-O-CH₂-Ph) as a singlet (~5.1 ppm), and the methoxy protons as a singlet (~3.9 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~55 ppm).[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to confirm the molecular weight.[12] The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 242.27.

-

Caption: Standard analytical workflow for structural verification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions based on analogous compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

-

Hazards: Based on related benzaldehydes, it may cause skin, eye, and respiratory irritation.[13]

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its distinct and strategically positioned functional groups. The ability to perform selective chemistry at the aldehyde position while the phenol is protected, combined with the electronic and steric influence of the methoxy group, provides chemists with a powerful tool for constructing complex molecular targets. The straightforward synthesis and well-defined characterization methods further enhance its appeal for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in innovative chemical research.

References

-

4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5. Chemical-Suppliers. [Link]

-

4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235. PubChem, NIH. [Link]

-

2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527. PubChem, NIH. [Link]

-

Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Fluorochem. [Link]

-

4-(Benzyloxy)-2-methoxybenzaldehyde - MS (GC) Spectrum. SpectraBase. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [Link]

-

The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109. PubChem, NIH. [Link]

-

4-Hydroxy-2-Methoxybenzaldehyde Spectra. PubChem, NIH. [Link]

-

Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. [Link]

Sources

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 8. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of pharmaceuticals and complex organic molecules. The document details the prevailing synthetic strategy, the Williamson ether synthesis, offering an in-depth examination of the reaction mechanism, optimization of experimental parameters, and a step-by-step laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

This compound (CAS 58026-14-5) is a valuable aromatic aldehyde featuring a benzyl ether protecting group.[1] This structural motif makes it a versatile building block in multi-step organic synthesis. The benzyl group offers stability across a range of reaction conditions while being susceptible to cleavage via methods like catalytic hydrogenolysis, making it an excellent choice for protecting the phenolic hydroxyl group of the precursor, 4-hydroxy-2-methoxybenzaldehyde.[2]

The most direct and widely adopted method for preparing this compound is the O-benzylation of 4-hydroxy-2-methoxybenzaldehyde. This transformation is classically achieved via the Williamson ether synthesis , a robust and reliable method for forming ether linkages.[3][4] This guide will focus exclusively on this method, elucidating the underlying principles and providing a validated experimental workflow.

Core Principles: The Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6] The reaction can be dissected into two fundamental steps, as illustrated in the diagram below.

Mechanistic Breakdown

-

Deprotonation: The first step involves the deprotonation of the acidic phenolic hydroxyl group on 4-hydroxy-2-methoxybenzaldehyde. A suitable base, typically anhydrous potassium carbonate (K₂CO₃), is used to abstract the proton, generating a highly nucleophilic phenoxide ion.[5] The choice of a moderately weak base like K₂CO₃ is strategic; it is sufficient to deprotonate the phenol (pKa ~10) without promoting unwanted side reactions.

-

Nucleophilic Substitution (SN2): The resulting phenoxide anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide). This concerted step results in the formation of the C-O ether bond and the simultaneous displacement of the bromide leaving group.[5][6][7] For this SN2 reaction to be efficient, a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is employed to solvate the cation (K⁺) without hindering the nucleophilicity of the phenoxide.[3][8]

Caption: Mechanism of Williamson Ether Synthesis for this compound.

Validated Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis and O-benzylation of phenols.[3][4][8]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 4-Hydroxy-2-methoxybenzaldehyde | 18278-34-7 | C₈H₈O₃ | 152.15 | Irritant[9] |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | Lachrymator, Irritant, Combustible[10][11][12][13] |

| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Irritant |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Irritant, Reproductive Toxin |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | N/A |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (optional)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, combine 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

-

Phenoxide Formation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirred mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing an excess of ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Caption: Experimental workflow for the .

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃[1][14] |

| Molecular Weight | 242.27 g/mol [1][14] |

| Appearance | White to off-white solid |

| Melting Point | 98-100 °C[1] |

| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~5.1 (s, 2H, -OCH₂Ph), ~6.5-7.5 (m, 8H, Ar-H), ~10.3 (s, 1H, -CHO) |

| ¹³C NMR (CDCl₃) | δ ~55.8, 70.8, 98.7, 109.9, 116.0, 127.5, 128.4, 128.8, 135.8, 164.0, 165.2, 189.0 |

| Mass Spec (GC-MS) | m/z 242 (M⁺), 91 (C₇H₇⁺, tropylium ion base peak)[14] |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument calibration. The provided values are predicted based on typical spectra of analogous compounds.

Safety and Handling Precautions

-

General: All experimental work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3][11]

-

Benzyl Bromide: This reagent is a potent lachrymator (causes tearing) and is corrosive to the skin and eyes.[10][12] It must be handled with extreme care, and any exposure should be treated immediately by flushing the affected area with copious amounts of water.[13]

-

DMF: N,N-Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: While less hazardous, K₂CO₃ is a desiccant and can cause irritation upon contact with skin, eyes, or the respiratory tract.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated waste (containing benzyl bromide) and non-halogenated organic waste should be segregated into appropriate containers.

References

- BenchChem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.

- Acta Crystallographica Section E. (2008). 4-(Benzyloxy)benzaldehyde. National Institutes of Health (NIH).

- Biosynth. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde.

- Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. chem.uaic.ro.

- Semantic Scholar. (n.d.). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols.

- Fisher Scientific. (2010). Benzyl bromide SAFETY DATA SHEET.

- Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.

- BenchChem. (n.d.). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- SynQuest Laboratories, Inc. (n.d.). Benzyl bromide Safety Data Sheet.

- Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.

- Thermo Fisher Scientific. (2010). Benzyl bromide - SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde. National Institutes of Health (NIH).

- Sigma-Aldrich. (2024). Benzyl bromide SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Hydroxy-2-Methoxybenzaldehyde. National Institutes of Health (NIH).

- Sigma-Aldrich. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde.

- Kim, S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, ACS Publications.

- Chemical-Suppliers. (n.d.). 4-(Benzyloxy)-2-methoxybenzaldehyde.

- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.

Sources

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. westliberty.edu [westliberty.edu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and its applications as a precursor to novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that render it a valuable intermediate in the synthesis of complex organic molecules. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the protective benzyloxy moiety offers a powerful scaffold for the design of compounds with tailored pharmacological profiles. The strategic placement of these groups allows for a wide range of chemical transformations, making it a sought-after precursor in the development of new drugs, particularly in the fields of oncology and neurodegenerative diseases.

Physicochemical Properties and Synonyms

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 58026-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 180 °C at 2 mmHg | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

This compound is also known by several synonyms, which are important to recognize when searching chemical databases and literature:

-

2-methoxy-4-(phenylmethoxy)benzaldehyde[1]

-

4-benzyloxy-o-anisaldehyde[1]

-

5-(benzyloxy)-2-formylanisole[1]

-

Benzaldehyde, 2-methoxy-4-(phenylmethoxy)-[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The general strategy involves the benzylation of the hydroxyl group of a suitably substituted hydroxybenzaldehyde.

Synthetic Pathway

The synthesis commences with a commercially available starting material, 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 4-position is selectively benzylated, followed by methylation of the hydroxyl group at the 2-position.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from a procedure for a structurally similar compound and serves as a foundational method.[2]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take 24-72 hours for completion.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-Benzyloxy-2-hydroxybenzaldehyde.

Purification Strategies

High purity of this compound is paramount for its use in drug synthesis. The two primary methods for purification are column chromatography and recrystallization.

| Purification Method | Advantages | Disadvantages |

| Column Chromatography | High resolution, capable of separating closely related impurities. | Time-consuming, requires larger volumes of solvent. |

| Recrystallization | Simple, cost-effective for large-scale purification. | Lower resolution, potential for co-crystallization of impurities. |

Protocol 1: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water mixture).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The following data is based on the analysis of the target compound and its close isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring and the benzyl group will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm).

-

Methylene Protons (OCH₂Ph): A singlet for the two methylene protons is expected around δ 5.1 ppm.

-

Methoxy Protons (OCH₃): A singlet for the three methoxy protons will be observed around δ 3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected around δ 190-195 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-165 ppm.

-

Methylene Carbon (OCH₂Ph): The signal for the methylene carbon is expected around δ 70 ppm.

-

Methoxy Carbon (OCH₃): The signal for the methoxy carbon will be observed around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Caption: Expected key IR absorptions for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₅H₁₄O₃), the expected molecular ion peak [M]⁺ would be at m/z 242.27. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Precursor for Anticancer Agents

Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents. The aldehyde functionality can be readily converted into various pharmacophores, such as chalcones and Schiff bases, which have demonstrated cytotoxic activity against various cancer cell lines.[3]

Caption: Workflow for the synthesis and evaluation of anticancer agents.

Building Block for Neuroprotective Agents

The benzyloxybenzaldehyde scaffold has also been utilized in the synthesis of compounds with neuroprotective properties. For instance, it has been used in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic lignan.[4]

Role in Natural Product Synthesis

The structural motifs present in this compound are found in various natural products. Its use as a building block allows for the efficient construction of complex natural product skeletons.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its unique structural features provide a platform for the creation of diverse and complex molecules with potential therapeutic activities. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the necessary knowledge to effectively utilize this important chemical intermediate in their scientific endeavors.

References

-

SAFETY DATA SHEET - Bio. (2013, September 9). Retrieved from [Link]

-

4-(Benzyloxy)benzaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

4-(Benzyloxy)-2-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4-methoxyphenyl)imino]methyl}phenol. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of 4-benzyloxybenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

-

4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

Data Privacy Information - MassBank. (2008, October 21). Retrieved from [Link]

-

3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

bmse010130 4-methoxy Benzaldehyde at BMRB. (n.d.). Retrieved from [Link]

-

Showing Compound 4-Methoxybenzaldehyde (FDB000872) - FooDB. (2010, April 8). Retrieved from [Link]

-

Benzaldehyde, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde - ResearchGate. (2023, November 7). Retrieved from [Link]

-

Benzaldehyde, 2-hydroxy-4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

4-hydroxy-2-methoxybenzaldehyde, 18278-34-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 6. bio.vu.nl [bio.vu.nl]

Topic: 4-Benzyloxy-2-methoxybenzaldehyde: A Strategic Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-methoxybenzaldehyde is a highly versatile and valuable intermediate in the field of medicinal chemistry. Its strategically positioned functional groups—a reactive aldehyde, a directing methoxy group, and a readily cleavable benzyl protecting group—make it an ideal starting material for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its synthesis from common starting materials, robust purification protocols, and critical characterization data. By explaining the chemical principles behind the synthetic strategies and applications, this document serves as a practical resource for researchers and drug development professionals aiming to leverage this key building block in their synthetic campaigns.

The Strategic Importance in Drug Discovery

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can significantly impact the timeline and cost of developing a new chemical entity. This compound has emerged as a cornerstone intermediate due to its unique combination of functionalities. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, reductive aminations, and Wittig reactions. The 2-methoxy group electronically influences the aromatic ring, directing subsequent reactions, while the 4-benzyloxy group provides stable protection for a phenolic hydroxyl, which can be unmasked in later synthetic stages under mild conditions. This trifecta of features allows for the streamlined construction of molecular architectures found in numerous classes of therapeutic agents, from anticancer to neuroprotective agents.[1]

Synthesis: A Guided Path from 2,4-Dihydroxybenzaldehyde

The most direct and widely adopted synthesis of this compound begins with the commercially available and inexpensive 2,4-dihydroxybenzaldehyde. The entire process is a two-step procedure that hinges on the principle of selective functionalization of the two hydroxyl groups.

Core Principle: Exploiting Differential Acidity